![molecular formula C17H20N2O4 B3170151 (E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid CAS No. 940472-66-2](/img/structure/B3170151.png)
(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid
Übersicht
Beschreibung
(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid, also known as E-4-ABA, is a synthetic organic compound that has been studied for its potential applications in the laboratory and in scientific research. It is an aromatic carboxylic acid, which is a type of organic compound that contains both a carboxyl group and an aromatic ring. E-4-ABA is an important intermediate for the synthesis of many compounds, including drugs, dyes, and polymers. In addition, it has been investigated for its biochemical and physiological effects in various organisms.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
4-Oxobutenoic acids, such as "(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid", are valuable as biologically active species and as versatile intermediates for further derivatization. The microwave-assisted synthesis provides a straightforward method to produce these compounds from accessible starting materials, like methyl ketone derivatives and glyoxylic acid, under varying conditions depending on the substituent. This method offers moderate to excellent yields across a broad range of substrates, highlighting the compounds' versatility in synthesis applications (Uguen et al., 2021).
Environmental Applications
Compounds with anilino components, similar to "this compound", have been studied for environmental applications, such as the degradation of aniline in alkaline media through electrocatalytic oxidation. This process involves generating hydroxyl radicals at the anode, leading to the effective degradation of aniline, a component structurally related to the subject compound. This application underscores the potential environmental remediation uses of related compounds (Li et al., 2003).
Biological Activity
The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, which share structural characteristics with "this compound", has been explored for their inhibition properties against human carbonic anhydrase I and II isoenzymes. These derivatives have shown strong inhibition, indicating their potential in developing therapeutic agents (Oktay et al., 2016).
Gastric Anti-Secretory and Cytoprotective Properties
Substituted 4-oxo-2-butenoic acids, akin to the compound , have been identified as anti-secretory, anti-ulcer, and cytoprotective agents. This unique chemical structure is distinct from known anti-cholinergic drugs, histamine H2-receptor antagonists, or prostaglandins, indicating a novel therapeutic application area for these compounds (Bianchi et al., 1988).
Eigenschaften
IUPAC Name |
(E)-4-[4-(azepane-1-carbonyl)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15(9-10-16(21)22)18-14-7-5-13(6-8-14)17(23)19-11-3-1-2-4-12-19/h5-10H,1-4,11-12H2,(H,18,20)(H,21,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQASUYBCPMLKLP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



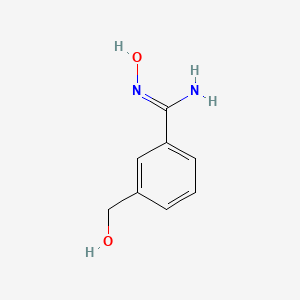

![N-[4-(benzyloxy)benzyl]propan-2-amine](/img/structure/B3170092.png)
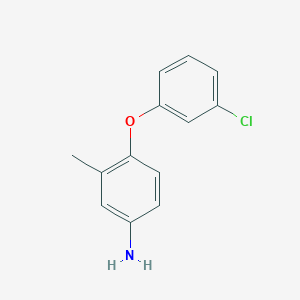
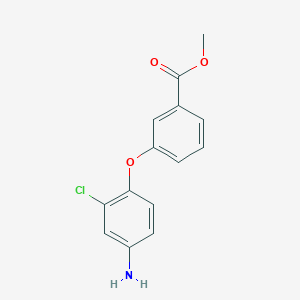
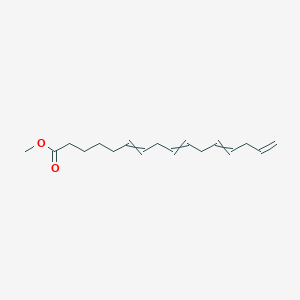
amine](/img/structure/B3170121.png)
amine](/img/structure/B3170132.png)
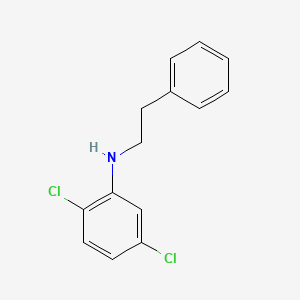


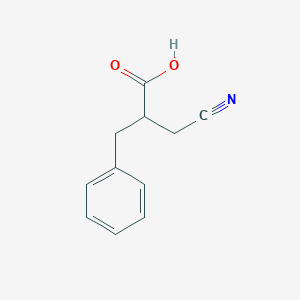
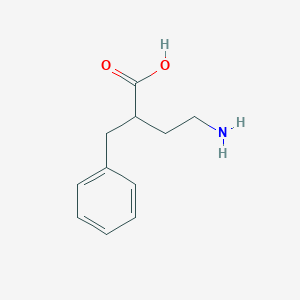
![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/structure/B3170198.png)